molecular formula C11H10N2O7 B14539021 But-2-yn-1-ol;3,5-dinitrobenzoic acid CAS No. 61898-68-8

But-2-yn-1-ol;3,5-dinitrobenzoic acid

Cat. No.: B14539021
CAS No.: 61898-68-8
M. Wt: 282.21 g/mol
InChI Key: MAVMLCVQVAZYAY-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid (DNBA, C₇H₄N₂O₆) is a nitro-substituted benzoic acid derivative with two nitro groups at the 3- and 5-positions. It is a crystalline solid with a melting point of 204–205°C and a molecular weight of 212.11 g/mol. The compound is widely utilized in cocrystallization studies, pharmaceutical synthesis, and analytical chemistry due to its strong hydrogen-bonding capacity and electron-withdrawing nitro groups.

Preparation Methods

But-2-yn-1-ol: can be synthesized through the hydration of but-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an aqueous sulfuric acid medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol.

3,5-dinitrobenzoic acid: is synthesized through the nitration of benzoic acid. This process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction introduces nitro groups at the meta positions relative to the carboxyl group, yielding 3,5-dinitrobenzoic acid .

Chemical Reactions Analysis

Esterification Reaction

The primary reaction involves esterification between the hydroxyl group of but-2-yn-1-ol and the carboxylic acid group of 3,5-dinitrobenzoic acid to form 3,5-dinitrobenzoate esters (Figure 1).

Reaction Mechanism :

  • Step 1 : Protonation of the carboxylic acid by sulfuric acid (catalyst), increasing its electrophilicity.

  • Step 2 : Nucleophilic attack by the alcohol’s hydroxyl group on the carbonyl carbon of the acid, forming a tetrahedral intermediate.

  • Step 3 : Deprotonation and elimination of water to yield the ester .

Conditions :

  • Acidic catalyst (e.g., concentrated H₂SO₄).

  • Heating under reflux (60–80°C).

  • Reaction time: 45–60 minutes for conventional methods; reduced to 5–10 minutes under microwave irradiation .

Applications :

  • Ester derivatives are used to identify unknown alcohols via melting point analysis .

Table 1: Comparative Esterification Methods

MethodCatalystTemperatureTimeYield (%)
ConventionalH₂SO₄80°C45 min75–85
DCC/DMAP-mediated DCC + DMAPRT2 hr90–95
Microwave-assisted H₂SO₄100°C5 min92–98

Nucleophilic Acyl Substitution

3,5-Dinitrobenzoic acid can be converted to its acid chloride (3,5-dinitrobenzoyl chloride ) using reagents like PCl₅ or SOCl₂, which reacts with but-2-yn-1-ol to form esters under milder conditions .

Reaction Pathway :
3 5 Dinitrobenzoic acid+PCl53 5 Dinitrobenzoyl chloride+POCl3+HCl\text{3 5 Dinitrobenzoic acid}+\text{PCl}_5\rightarrow \text{3 5 Dinitrobenzoyl chloride}+\text{POCl}_3+\text{HCl}

3 5 Dinitrobenzoyl chloride+But 2 yn 1 olEster+HCl\text{3 5 Dinitrobenzoyl chloride}+\text{But 2 yn 1 ol}\rightarrow \text{Ester}+\text{HCl}

Advantages :

  • Avoids equilibrium limitations of direct esterification.

  • Higher purity and yield (up to 98%) .

Derivatization for Analytical Chemistry

The esterification product (but-2-yn-1-yl 3,5-dinitrobenzoate ) is a crystalline solid with a sharp melting point, enabling precise identification of alcohols in mixtures.

Key Data :

  • Melting points of 3,5-dinitrobenzoate esters typically range between 120–250°C , depending on the alcohol .

  • The electron-withdrawing nitro groups enhance the stability of the ester, facilitating recrystallization .

Side Reactions and Challenges

  • Alkyne Reactivity : The terminal alkyne in but-2-yn-1-ol may undergo undesired polymerization under prolonged heating.

  • Acid Sensitivity : Strongly acidic conditions can protonate the alkyne, reducing nucleophilicity.

Mitigation Strategies :

  • Use low temperatures (-5°C) for DCC/DMAP-mediated reactions .

  • Optimize catalyst concentration to minimize side reactions .

Scientific Research Applications

But-2-yn-1-ol: is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through reactions like cyclization and addition.

3,5-dinitrobenzoic acid: has several applications:

Mechanism of Action

The mechanism of action of But-2-yn-1-ol involves its reactivity due to the presence of both the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions.

3,5-dinitrobenzoic acid: exerts its effects primarily through the electron-withdrawing nature of the nitro groups. These groups increase the acidity of the carboxyl group and make the aromatic ring more susceptible to nucleophilic attack. The nitro groups also stabilize the negative charge in the transition state during nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility and Physicochemical Properties

Table 1 compares the solubility of DNBA with related benzoic acid derivatives in aqueous solutions:

Compound Solubility (molal, 25°C) Key Structural Features
3,5-Dinitrobenzoic acid 0.029 Two nitro groups at 3,5-positions
4-Chloro-3,5-DNBA (CDNBA) 0.010 Chloro and nitro substituents
Benzoic acid 0.028 No substituents
3,4-Dinitrobenzoic acid 0.032 Nitro groups at 3,4-positions
m-Chlorobenzoic acid 0.0058 Chloro at meta position

Key findings:

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility compared to unsubstituted benzoic acid. However, positional isomerism plays a critical role. For example, 3,4-dinitrobenzoic acid has slightly higher solubility than 3,5-DNBA due to reduced symmetry and altered crystal packing .
  • Chloro substitution (CDNBA) further decreases solubility, highlighting the additive effect of electron-withdrawing groups .

Cocrystallization Behavior

DNBA forms stable cocrystals and solvates due to its carboxylic acid and nitro groups, which participate in hydrogen bonding and π-π interactions. Table 2 contrasts DNBA cocrystals with those of similar acids:

Cocrystal System Key Synthons Space Group Applications
DNBA + Acetamide + 1,4-Dioxane Amide-amide dimer, O–H···O hydrogen bonds P2₁2₁2₁ Drug delivery, crystal engineering
DNBA + 3,5-Diaminobenzoic Acid Proton transfer (COOH → NH₂) Not specified pH-sensitive materials
Isonicotinamide + DNBA Acid-amide heterosynthon P2₁/c Antimicrobial agent design
p-Hydroxybenzoic Acid Cocrystals O–H···O chains Varied Less stable than DNBA systems

Key findings:

  • DNBA’s nitro groups enhance cocrystal stability by forming layered π-stacked architectures, unlike p-hydroxybenzoic acid, which relies on weaker hydrogen-bonded chains .
  • Proton transfer in DNBA-3,5-diaminobenzoic acid salts results in zwitterionic structures, a feature absent in non-nitro analogs .

Chromatographic and Analytical Behavior

DNBA’s retention in reversed-phase liquid chromatography (RPLC) differs significantly from other nitroaromatics:

Compound Retention Factor (k) in MeOH/H₂O Displacer Competitiveness (vs. Dansyl-D-Phe)
3,5-Dinitrobenzoic acid 4.2 High (crossing isotherm at high conc.)
2,4-Dinitrophenol 5.8 Higher affinity for stationary phase
1,4-Dinitrobenzene 3.1 Lower polarity reduces retention

Key findings:

  • DNBA’s carboxylic acid group enhances polarity, leading to lower retention than 2,4-dinitrophenol but higher than non-acidic analogs .

Properties

CAS No.

61898-68-8

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

but-2-yn-1-ol;3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O6.C4H6O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H,(H,10,11);5H,4H2,1H3

InChI Key

MAVMLCVQVAZYAY-UHFFFAOYSA-N

Canonical SMILES

CC#CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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